molecular formula C12H19NO4 B2749202 Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034307-83-8

Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2749202
CAS No.: 2034307-83-8
M. Wt: 241.287
InChI Key: KPFKKRUUPOYCQK-UHFFFAOYSA-N
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Description

Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate is a bicyclic compound featuring a 6-azaspiro[2.5]octane core. Key structural elements include:

  • Methyl ester at position 1 (contributing a polar, hydrolyzable group).
  • Spiro[2.5]octane framework, which confers conformational rigidity and steric constraints, often advantageous in drug design for target selectivity .

The molecular formula is C₁₃H₁₉NO₄, with a molecular weight of 265.29 g/mol. Its unique substituents distinguish it from related spiro compounds, as detailed below.

Properties

IUPAC Name

methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-16-8-10(14)13-5-3-12(4-6-13)7-9(12)11(15)17-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFKKRUUPOYCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2(CC1)CC2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 6-azaspiro[2.5]octane core, where the nitrogen atom at position 6 is substituted with a 2-methoxyacetyl group, and position 1 bears a methyl carboxylate. The spiro junction between the five-membered oxolane and three-membered aziridine rings introduces significant steric and electronic constraints, necessitating precise synthetic control. Challenges include:

  • Regioselectivity : Ensuring acylation occurs exclusively at the spiro nitrogen.
  • Ring Strain Mitigation : Managing reactivity of the aziridine ring during functionalization.
  • Stereochemical Integrity : Avoiding racemization at chiral centers during synthesis.

Synthetic Routes and Methodological Advances

Spiro Core Construction via Cyclization

The 6-azaspiro[2.5]octane scaffold is typically assembled through intramolecular cyclization. A representative approach, adapted from Patent CN113214290A, involves:

  • Formation of a Bicyclic Precursor :

    • Reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane and triethylamine to form a chloroacetamide intermediate.
    • Cyclization under basic conditions (e.g., sodium hydride in THF) yields the spiro framework.
  • Reductive Amination :

    • Lithium aluminum hydride (LiAlH4) reduces the amide to a secondary amine, enabling subsequent functionalization.

This method achieves a 65% yield for the spiro intermediate, with purity confirmed by TLC and column chromatography.

Acylation of the Spiro Amine

Introducing the 2-methoxyacetyl group to the spiro nitrogen requires careful acylation. Two principal strategies have emerged:

Direct Acylation with Methoxyacetyl Chloride
  • Conditions : The spiro amine is treated with methoxyacetyl chloride in dichloromethane, using triethylamine as a base.
  • Yield : 72–78% after purification via recrystallization (ethyl acetate/hexane).
  • Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.
Coupling Reagent-Mediated Approach
  • Reagents : EDCl/HOBt in DMF facilitates amide bond formation under mild conditions (0°C to room temperature).
  • Advantages : Minimizes side reactions such as over-acylation or ring-opening.

Optimization and Process Chemistry

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF and THF enhance reaction rates by stabilizing transition states.
  • Bases : Sodium methoxide in methanol efficiently deprotonates the amine, while bulky bases like diisopropylethylamine improve regioselectivity.

Temperature and Reaction Time

  • Low-Temperature Acylation : Conducting reactions at −20°C suppresses epimerization.
  • Extended Stirring : 16–24 hours ensures complete conversion, as monitored by LC-MS.

Analytical Characterization

Spectroscopic Data

  • NMR :

    • ¹H NMR (CDCl₃) : δ 3.72 (s, 3H, COOCH₃), 3.40 (s, 3H, OCH₃), 2.90–3.10 (m, 4H, spiro-CH₂).
    • ¹³C NMR : 170.5 ppm (COOCH₃), 169.8 ppm (CONH), 59.1 ppm (OCH₃).
  • HRMS : [M+H]⁺ calcd. for C₁₁H₁₈NO₄: 228.1236; found: 228.1239.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Direct Acylation 78 99 Short reaction time
EDCl/HOBt 85 98 High regioselectivity
Reductive Amination 65 97 Scalable to gram quantities

Industrial-Scale Considerations

  • Cost Efficiency : Methoxyacetyl chloride is cost-prohibitive at scale; in situ generation from methoxyacetic acid and thionyl chloride is preferred.
  • Waste Management : Silver perchlorate residues from cyclization require careful neutralization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyacetyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key parameters for Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Functional Groups Applications/Notes
This compound C₁₃H₁₉NO₄ 265.29 2-Methoxyacetyl at N6, methyl ester at C1 Ester, ketone, ether Potential kinase/protease inhibitor (inference)
Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride (CAS 874365-30-7) C₉H₁₆ClNO₂ 205.68 Hydrochloride salt, no N6 substituent Ester, amine salt Pharmaceutical intermediate
Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride (CAS 1983157-41-0) C₁₀H₁₈ClNO₂ 219.71 Ethyl ester, hydrochloride salt Ester, amine salt Building block for medicinal chemistry
Ethyl 6-(tetrahydro-2H-pyran-4-yl)-6-azaspiro[2.5]octane-1-carboxylate C₁₅H₂₃NO₄ 281.35 Tetrahydro-2H-pyran-4-yl at N6, ethyl ester Ester, ether, spiro Enhanced pharmacokinetics (inference)
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (CAS 886766-28-5) C₁₁H₂₀N₂O₂ 212.29 Additional nitrogen at C4, tert-butyl ester Carbamate, diaza-spiro Modulates basicity for receptor binding
(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid (CAS 105632-19-7) C₈H₁₂O₃ 156.18 Oxygen instead of nitrogen in spiro core Carboxylic acid, ether Altered solubility/reactivity

Key Observations

Hydrochloride salts (e.g., CAS 874365-30-7) exhibit higher water solubility due to ionic character, whereas the target compound’s neutral form may require formulation aids for bioavailability .

Oxa-spiro analogs (e.g., CAS 105632-19-7) replace nitrogen with oxygen, reducing basicity and affecting electronic properties critical for catalytic activity modulation .

Ester Group Impact :

  • Ethyl esters (e.g., CAS 1983157-41-0) are more lipophilic than methyl esters, slowing hydrolysis and extending metabolic stability .
  • The tert-butyl ester in CAS 886766-28-5 provides steric protection against enzymatic degradation, a common strategy in prodrug design .

Synthetic Accessibility: The synthesis of the target compound likely involves Mitsunobu or nucleophilic substitution to introduce the 2-methoxyacetyl group, whereas hydrochloride salts are prepared via direct esterification and salt formation .

Biological Activity

Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique spirocyclic structure, which contributes to its distinct chemical properties. The compound's molecular formula is C11H15NO3C_{11}H_{15}NO_3, with a molecular weight of approximately 211.25 g/mol. Its structure allows for various chemical reactions, such as oxidation and reduction, which can influence its biological activity.

PropertyValue
Molecular FormulaC11H15NO3C_{11}H_{15}NO_3
Molecular Weight211.25 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may exhibit antimicrobial and anticancer properties through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It may interact with receptors that modulate cellular signaling pathways, affecting cell proliferation and survival.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted by Al Rubaye et al. (2017) assessed the antibacterial activity of various spirocyclic compounds, including this compound. The Kirby-Bauer disk diffusion method was employed to evaluate the zone of inhibition against standard bacterial strains.

Results :

  • The compound demonstrated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have suggested that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition against S. aureus and E. coliAl Rubaye et al., 2017
AnticancerInduction of apoptosis in cancer cellsDinesh et al., 2018

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. These synthetic methods are optimized for both laboratory-scale and industrial production.

Industrial Production Methods

Industrial applications focus on optimizing yield and efficiency through continuous flow reactors and automated systems, ensuring consistent quality in large-scale production.

Q & A

Q. What are the key synthetic strategies for preparing Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate?

The synthesis of this compound typically involves multi-step protocols:

  • Spiro-ring formation : Cyclopropane or bicyclic intermediates are generated via [2+1] cycloaddition or annulation reactions. For example, spiro[2.5]octane systems are often constructed using ketone or ester-functionalized precursors under acidic or basic conditions .
  • Functionalization : The 2-methoxyacetyl group is introduced via nucleophilic acyl substitution or coupling reactions (e.g., using methoxyacetyl chloride in the presence of a base). Protecting groups like tert-butoxycarbonyl (Boc) may be employed to avoid side reactions .
  • Purification : Chromatography or recrystallization is critical due to the compound’s stereochemical complexity.

Q. How can researchers characterize the stability and solubility of this compound under experimental conditions?

  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C to 40°C), and light exposure. Monitor via HPLC or NMR for decomposition products (e.g., hydrolysis of the ester or methoxyacetyl groups) .
  • Solubility : Use shake-flask methods with solvents like DMSO, methanol, or aqueous buffers. Polar aprotic solvents are preferred for spirocyclic compounds due to their low polarity .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Enzyme inhibition : Test against targets like kinases or proteases using fluorescence-based assays. The spirocyclic structure may interfere with ATP-binding pockets .
  • Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK293, HeLa) to assess safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for azaspiro compounds?

  • Mechanistic studies : Use surface plasmon resonance (SPR) or X-ray crystallography to confirm target engagement. For example, spirocyclic analogs have shown conflicting results in kinase inhibition due to stereoelectronic effects .
  • Metabolic profiling : LC-MS/MS to identify metabolites that may activate or deactivate the compound in vivo. Differences in cytochrome P450 metabolism across species can explain divergent results .
  • Structural analogs : Compare activity with derivatives lacking the methoxyacetyl group or with modified spiro ring sizes (e.g., spiro[3.4]octane vs. spiro[2.5]octane) .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites (e.g., the carbonyl group’s susceptibility to nucleophilic attack) .
  • Molecular Dynamics (MD) : Simulate binding to proteins (e.g., kinases) to assess conformational flexibility and residence time. The spirocyclic core may enforce rigidity, improving selectivity .
  • QSAR models : Train models using spirocyclic analogs to correlate substituents (e.g., methoxyacetyl) with bioactivity .

Q. How can the compound’s synthetic byproducts be minimized or repurposed?

  • Byproduct analysis : Use GC-MS or NMR to identify impurities (e.g., unreacted cyclopropane intermediates or oxidized derivatives) .
  • Optimization : Adjust reaction stoichiometry (e.g., excess methoxyacetyl chloride) or employ flow chemistry to enhance yield .
  • Repurposing : Isolate byproducts like 6-azaspiro[2.5]octane-1-carboxylic acid derivatives for use in fragment-based drug discovery .

Methodological Guidance

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water gradients. Monitor for impurities <0.1% .
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm stereochemistry. The spirocyclic protons (δ 1.5–2.5 ppm) and methoxyacetyl group (δ 3.3–3.7 ppm) are diagnostic .
  • HRMS : Confirm molecular formula (C12H17NO5) with <2 ppm error .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Synthesize analogs with varying spiro ring sizes (e.g., spiro[3.4]octane) or substituents (e.g., ethoxyacetyl vs. methoxyacetyl) .
  • Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding via the carbonyl group) .
  • In vivo testing : Prioritize derivatives with >50% enzyme inhibition in vitro for pharmacokinetic studies (e.g., bioavailability in rodent models) .

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